1-chloro-3-[chloro(phenyl)methyl]benzene
Description
Significance of Organochlorine Compounds in Advanced Synthetic Methodologies
Organochlorine compounds are a cornerstone of modern chemistry, with wide-ranging applications in numerous sectors. wikipedia.orghachettelearning.com A vast number of pharmaceuticals and agrochemicals incorporate chlorine atoms, highlighting the importance of organochlorine intermediates in their synthesis. ontosight.ai The carbon-chlorine bond, while stable, can be activated to participate in a variety of chemical reactions, including nucleophilic substitution and cross-coupling reactions, which are fundamental to the construction of complex organic molecules. wikipedia.org The presence of chlorine can also modulate a molecule's physical and biological properties. wikipedia.org Consequently, the development of synthetic methods involving organochlorine compounds remains an active area of research. ontosight.ai
Structural Contextualization within Halogenated Benzene (B151609) Derivatives
1-chloro-3-[chloro(phenyl)methyl]benzene is a member of the halogenated benzene derivative family. researchgate.net The halogenation of benzene is a primary method for introducing functional groups onto an aromatic ring, proceeding through an electrophilic aromatic substitution mechanism, often catalyzed by a Lewis acid. numberanalytics.comstudymind.co.ukmasterorganicchemistry.com The compound in focus is specifically a dichlorinated derivative of diphenylmethane (B89790) (also known as a benzhydryl compound).
The key structural features include:
Aromatic Chlorine: The chlorine atom attached to the benzene ring influences the ring's electronic properties. Halogens are known to be deactivating yet ortho-, para-directing in electrophilic aromatic substitution reactions. chemistrysteps.com
Benzylic Chlorine: The chlorine on the methylene (B1212753) bridge connecting the two phenyl rings is more reactive towards nucleophilic substitution due to the stability of the resulting benzhydryl carbocation.
This distinct arrangement of chloro-substituents provides multiple reactive sites, enabling its use as an intermediate in the synthesis of more complex molecules. biosynth.com
Key Research Trajectories and Academic Relevance in Modern Organic Synthesis
The academic relevance of this compound is primarily centered on its application as a synthetic intermediate. biosynth.com Research involving this compound and similar benzhydryl halides often explores their utility in constructing larger, more complex molecular architectures.
Detailed Research Findings:
Synthetic Intermediate: It is utilized in the synthesis of various pharmaceutical agents and agrochemicals. biosynth.com Its structure is a precursor for creating compounds with specific biological or material properties.
Cross-Coupling Reactions: The chlorinated aromatic framework is a suitable substrate for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. biosynth.com
Mechanistic Studies: Benzhydryl halides are frequently used in mechanistic studies to investigate reaction intermediates and transition states, particularly in solvolysis reactions where the formation and stability of carbocations are critical. acs.orgnih.gov For instance, studies on the solvolysis of benzhydryl bromide have provided insights into the role of noncovalent interactions in activating chemical reactions. acs.orgnih.gov
Polymer and Materials Science: The stability and reactivity profile of this compound also lend it to research in material science, contributing to the development of advanced polymers and resins. biosynth.com
The synthesis of this compound can be achieved through methods such as the reaction of 3-chlorobenzhydrol with thionyl chloride in dichloromethane. chemicalbook.com It serves as a precursor to other compounds like 3-chlorobenzophenone (B110928) and 3-chlorobenzaldehyde. chemsrc.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 13391-39-4 |
| Molecular Formula | C13H10Cl2 |
| Molecular Weight | 237.12 g/mol |
| IUPAC Name | This compound |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-[chloro(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSFSWLSKOMQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928339 | |
| Record name | 1-Chloro-3-[chloro(phenyl)methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13391-39-4 | |
| Record name | 1-Chloro-3-(chlorophenylmethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13391-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-(chlorophenylmethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013391394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-[chloro(phenyl)methyl]benzene | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-(chlorophenylmethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.140 | |
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Synthetic Methodologies and Strategies for 1 Chloro 3 Chloro Phenyl Methyl Benzene
Halogenation Processes in Aromatic and Benzylic Systems
Halogenation is a foundational process for introducing halogen atoms into organic molecules. Depending on the reaction conditions and the substrate, halogenation can occur on the aromatic ring or on an alkyl side chain.
Electrophilic Aromatic Substitution Mechanisms in Benzene (B151609) Chlorination
The introduction of a chlorine atom onto a benzene ring occurs via an electrophilic aromatic substitution (EAS) reaction. masterorganicchemistry.com This process requires a catalyst, typically a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the chlorine molecule. chemguide.co.ukyoutube.com
The mechanism proceeds in three main steps:
Generation of the Electrophile: The Lewis acid catalyst reacts with molecular chlorine (Cl₂) to weaken the Cl-Cl bond, creating a highly polarized complex or a chloronium ion (Cl⁺), which is a much stronger electrophile. masterorganicchemistry.comyoutube.comjove.com
Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic chlorine atom. jove.commasterorganicchemistry.com This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.com
Deprotonation and Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ ion formed in the first step, removes a proton from the carbon atom bearing the new chlorine atom. youtube.commasterorganicchemistry.com This restores the aromatic π-system and regenerates the Lewis acid catalyst, yielding the chlorinated benzene product. chemguide.co.ukjove.com
| Step | Description | Key Intermediates/Species |
|---|---|---|
| 1. Electrophile Generation | Activation of Cl₂ by a Lewis acid catalyst (e.g., FeCl₃). | Cl-Cl-FeCl₃ complex (polarized), Chloronium ion (Cl⁺) |
| 2. Nucleophilic Attack | The benzene ring's π electrons attack the electrophilic chlorine. | Arenium ion (sigma complex) |
| 3. Deprotonation | A base removes a proton to restore the ring's aromaticity. | Chlorobenzene, HCl, FeCl₃ (regenerated) |
Benzylic Halogenation Approaches for Side-Chain Functionalization
In contrast to ring halogenation, functionalizing the side chain of a toluene derivative occurs at the benzylic position (the carbon atom directly attached to the aromatic ring). This reaction proceeds through a free-radical mechanism and is typically initiated by heat or ultraviolet (UV) light. jove.comjove.comambeed.com
The mechanism for benzylic chlorination involves:
Initiation: Heat or light causes the homolytic cleavage of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). ambeed.com
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming hydrogen chloride (HCl) and a resonance-stabilized benzylic radical. jove.comjove.com This benzylic radical then reacts with another chlorine molecule to form the benzyl (B1604629) chloride product and a new chlorine radical, which continues the chain reaction.
Termination: The reaction ceases when radicals combine with each other.
This method is highly regioselective for the benzylic position due to the stability of the intermediate benzylic radical, which is stabilized by resonance with the aromatic ring. jove.comjove.com Using an excess of the halogen can lead to multiple substitutions on the side chain. jove.com
Catalytic Systems in Synthesis
Catalysts are essential for controlling the reactivity and selectivity of reactions in the synthesis of complex molecules like 1-chloro-3-[chloro(phenyl)methyl]benzene.
Role of Lewis Acids in Directing Halogenation and Alkylation
Lewis acids, such as AlCl₃ and FeCl₃, are pivotal catalysts in electrophilic aromatic substitution reactions, including both halogenation and Friedel-Crafts alkylation. masterorganicchemistry.comunacademy.com
In Halogenation: As previously described, Lewis acids activate halogens by accepting a pair of electrons, which polarizes the halogen-halogen bond and makes the halogen a significantly better electrophile, enabling it to react with the relatively stable benzene ring. masterorganicchemistry.commasterorganicchemistry.com
In Friedel-Crafts Alkylation: This reaction forms a new carbon-carbon bond between an aromatic ring and an alkyl group. saskoer.caorganic-chemistry.org The Lewis acid catalyst activates an alkyl halide (e.g., benzyl chloride) by coordinating with the halogen atom. unacademy.comopenochem.org This coordination weakens the carbon-halogen bond and generates a carbocation or a highly electrophilic complex. unacademy.comlibretexts.org The aromatic ring then attacks this electrophilic species, leading to the alkylated product after deprotonation. openochem.org The reactivity of the haloalkane in these reactions increases with the polarity of the C-X bond (R-F > R-Cl > R-Br > R-I). libretexts.org
| Reaction Type | Role of Lewis Acid (e.g., AlCl₃) | Common Catalysts |
|---|---|---|
| Aromatic Halogenation | Activates the halogen (e.g., Cl₂) to create a strong electrophile. | FeCl₃, AlCl₃, FeBr₃ |
| Friedel-Crafts Alkylation | Activates the alkyl halide (e.g., R-Cl) to generate a carbocation or polarized complex. | AlCl₃, FeBr₃, BF₃, SbCl₅ |
Precursor-Based Synthetic Routes
The construction of this compound relies on combining suitable chlorinated precursors through established reaction pathways.
Synthesis from Activated Benzene Derivatives and Chlorinated Precursors
A primary method for synthesizing diarylmethanes is the Friedel-Crafts alkylation. organic-chemistry.org The synthesis of this compound can be envisioned through the Lewis acid-catalyzed reaction between two key precursors: chlorobenzene and benzyl chloride.
Proposed Synthetic Route: Friedel-Crafts Alkylation
In this route, chlorobenzene is alkylated with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Activation of Benzyl Chloride: The AlCl₃ catalyst activates benzyl chloride, forming a highly electrophilic benzyl carbocation.
Electrophilic Attack: The chlorobenzene ring attacks the benzyl carbocation. The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group. Therefore, the primary products of this reaction are 1-chloro-2-(phenylmethyl)benzene and 1-chloro-4-(phenylmethyl)benzene. However, the meta-substituted isomer, 1-chloro-3-(phenylmethyl)benzene, is also typically formed as a minor product.
Benzylic Chlorination: The resulting 1-chloro-3-(phenylmethyl)benzene (3-chlorodiphenylmethane) would then undergo a subsequent free-radical chlorination at the benzylic position, under UV light or heat, to introduce the second chlorine atom and yield the final product, this compound.
Alternative modern methods for creating diarylmethane structures include transition metal-catalyzed cross-coupling reactions, such as cobalt-catalyzed coupling of aryl halides with benzyl chlorides or palladium-catalyzed Suzuki reactions of benzyl chlorides with aryl boronic acids. nih.govresearchgate.net These methods can offer greater control and functional group tolerance compared to classical Friedel-Crafts reactions.
Multi-step Synthetic Sequences Incorporating Acylation and Subsequent Transformations
The synthesis of this compound can be strategically designed through a multi-step sequence that leverages the directing effects of functional groups in electrophilic aromatic substitution. A logical pathway commences with a Friedel-Crafts acylation, followed by a sequence of transformations to install the required substituents at the desired positions. wikipedia.orglumenlearning.com The order of these reactions is critical for achieving the correct 1,3-substitution pattern on the benzene ring. lumenlearning.comlibretexts.org
A plausible synthetic route involves the following key steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction forms the ketone, benzophenone. masterorganicchemistry.com
Electrophilic Aromatic Substitution (Chlorination): The benzophenone intermediate is then subjected to chlorination. The carbonyl group of the ketone is a deactivating, meta-directing group. quora.com This directs the incoming chlorine atom to the meta-position on one of the phenyl rings, yielding (3-chlorophenyl)(phenyl)methanone.
Ketone Reduction: The carbonyl group is subsequently reduced to a methylene (B1212753) group (-CH₂-). This transformation can be accomplished using standard reduction methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base). wikipedia.org The product of this step is (3-chlorophenyl)(phenyl)methane.
Benzylic Chlorination: The final step is the introduction of the second chlorine atom at the benzylic carbon. This is typically achieved through a free-radical halogenation reaction, for instance, using N-chlorosuccinimide (NCS) with a radical initiator, to afford the target molecule, this compound.
The strategic implementation of an acylation reaction is advantageous as it avoids the polyalkylation and rearrangement issues often associated with Friedel-Crafts alkylation reactions. libretexts.org The deactivating nature of the acyl group also prevents further reactions on the aromatic ring during the initial stages, allowing for controlled substitution. libretexts.org
| Step | Transformation | Reactants | Key Reagents & Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Benzene, Benzoyl chloride | AlCl₃ (Lewis Acid) | Benzophenone | Forms the core diphenylmethane (B89790) skeleton. masterorganicchemistry.com |
| 2 | Electrophilic Chlorination | Benzophenone | Cl₂, FeCl₃ or AlCl₃ | (3-chlorophenyl)(phenyl)methanone | Installs the first chlorine atom at the meta position due to the directing effect of the carbonyl group. quora.com |
| 3 | Carbonyl Reduction | (3-chlorophenyl)(phenyl)methanone | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | (3-chlorophenyl)(phenyl)methane | Converts the ketone to a methylene bridge. wikipedia.org |
| 4 | Benzylic Chlorination | (3-chlorophenyl)(phenyl)methane | N-Chlorosuccinimide (NCS), light or radical initiator | This compound | Adds the second chlorine atom to the benzylic carbon. |
Novel Synthetic Approaches and Process Optimization
Advances in synthetic methodology offer opportunities to optimize the preparation of organochlorine compounds by improving efficiency, reducing environmental impact, and controlling stereochemical outcomes.
Microwave-Assisted Synthesis in Related Organochlorine Systems
Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in green chemistry, offering considerable advantages over conventional heating methods. ajgreenchem.comyoutube.com By using microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, increased product purity, and shorter reaction times. nih.govmdpi.com This technology is particularly effective for processes involving polar transition states, which are common in organic synthesis. ajgreenchem.com
In the context of organochlorine synthesis, microwave irradiation can be highly beneficial. For example, the hydrolysis of benzyl chloride with water, a reaction involving an organochlorine, is completed in just 3 minutes with a 97% yield under microwave conditions, whereas the conventional method requires approximately 35 minutes. ijnrd.org These benefits—including reduced energy consumption and the potential for solvent-free reactions—make MAOS an attractive approach for optimizing steps in the synthesis of this compound, such as the Friedel-Crafts acylation or the final chlorination step. ajgreenchem.comijnrd.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | ~35 minutes | ~3 minutes |
| Yield | Standard | 97% |
| Energy Consumption | Higher | Lower |
| Heating Mechanism | Conduction/Convection (surface heating) | Direct dielectric heating (uniform and rapid) ajgreenchem.com |
Reactivity and Reaction Mechanisms of 1 Chloro 3 Chloro Phenyl Methyl Benzene
Investigation of Electrophilic Aromatic Substitution Reactions on Chlorinated Benzene (B151609) Moieties
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org In the case of 1-chloro-3-[chloro(phenyl)methyl]benzene, the molecule has two benzene rings that can potentially undergo substitution. The reactivity of these rings is influenced by the attached substituents: a chlorine atom and a chloro(phenyl)methyl group on one ring, and a substituted benzyl (B1604629) group on the other.
The mechanism for EAS reactions generally proceeds in two steps:
Formation of a Benzenonium Intermediate : The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as a benzenonium ion (or sigma complex). This is typically the slow, rate-determining step. libretexts.org
Proton Removal : A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. libretexts.org
The substituents on the benzene ring significantly affect both the rate of the reaction and the position of the incoming electrophile.
Directing Effects of the Chloro Group : The chlorine atom is an electron-withdrawing group due to its electronegativity, which deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene. However, due to resonance, it can donate a lone pair of electrons to the ring, which stabilizes the benzenonium intermediate when the attack occurs at the ortho or para positions. Therefore, the chloro group is considered a deactivating, ortho-, para-director. stackexchange.com
Directing Effects of the Chloro(phenyl)methyl Group : The -CH(Cl)Ph group is also generally deactivating due to the inductive effect of the chlorine atom. Like other alkyl groups, it directs incoming electrophiles to the ortho and para positions.
When considering the 1-chlorophenyl moiety, the positions are influenced by both existing groups. The combined directing effects determine the regioselectivity of further substitutions.
| Reaction Type | Reagents | Electrophile (E+) |
|---|---|---|
| Halogenation | Cl2/FeCl3 or Br2/FeBr3 | Cl+ or Br+ |
| Nitration | HNO3/H2SO4 | NO2+ |
| Sulfonation | SO3/H2SO4 | SO3H+ |
| Friedel-Crafts Alkylation | R-Cl/AlCl3 | R+ |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | RCO+ |
Analysis of Nucleophilic Substitution Pathways at the Benzylic Position
The chlorine atom at the benzylic position—the carbon atom directly attached to a benzene ring—is particularly susceptible to nucleophilic substitution. Benzylic halides are highly reactive because the transition states and intermediates are stabilized by the adjacent aromatic ring. ucalgary.cancert.nic.in These reactions can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions. byjus.com
S(_N)1 Pathway : The S(_N)1 (substitution nucleophilic unimolecular) reaction is a two-step process. byjus.com
The leaving group (chloride) departs, forming a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, with the positive charge delocalized over the adjacent benzene ring. This is the rate-determining step. ncert.nic.inquora.com
The nucleophile attacks the carbocation, forming the product. byjus.com
This pathway is favored by polar protic solvents, weak nucleophiles, and for secondary or tertiary benzylic halides. ncert.nic.inbyjus.com
S(_N)2 Pathway : The S(_N)2 (substitution nucleophilic bimolecular) reaction is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. byjus.com This reaction leads to an inversion of stereochemistry at the reaction center. It is favored by primary and, to a lesser extent, secondary halides, strong nucleophiles, and polar aprotic solvents. ncert.nic.inbyjus.com The presence of bulky groups near the reaction site can hinder the S(_N)2 mechanism. byjus.com
For this compound, the benzylic halide is secondary, meaning both S(_N)1 and S(_N)2 mechanisms are possible and can compete. ucalgary.cayoutube.com The predominant pathway would be determined by the specific nucleophile, solvent, and temperature used.
| Factor | S(_N)1 Pathway | S(_N)2 Pathway |
|---|---|---|
| Mechanism | Two steps, involves a carbocation intermediate | One step, concerted mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Intermediate Stability | High (resonance-stabilized benzylic carbocation) | Transition state, not an intermediate |
| Stereochemistry | Racemization | Inversion of configuration |
Exploration of Cross-Coupling Reactions Involving Carbon-Halogen Bonds
The carbon-chlorine bonds in this compound, both on the aromatic ring (aryl chloride) and at the benzylic position, can participate in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. biosynth.comnanochemres.org Palladium-catalyzed reactions such as the Suzuki and Sonogashira couplings are particularly prominent. nanochemres.orgwikipedia.org
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition : The aryl or benzylic halide reacts with a low-valent palladium complex (e.g., Pd(0)), which inserts itself into the carbon-halogen bond to form an organopalladium(II) species. chemistry.coach
Transmetalation : A second organic group is transferred from another metallic reagent (e.g., an organoboron compound in the Suzuki reaction) to the palladium complex, displacing the halide. chemistry.coach
Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. chemistry.coach
Suzuki Coupling : This reaction couples an organohalide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. chemistry.coach It is a versatile method for forming biaryl compounds or attaching alkyl chains to aromatic rings.
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.org
The reactivity of the two different C-Cl bonds (aryl vs. benzylic) can potentially allow for selective coupling by tuning the reaction conditions.
| Reaction Name | Coupling Partners | Typical Catalyst System |
|---|---|---|
| Suzuki Reaction | Organohalide + Organoboron compound | Pd catalyst (e.g., Pd(PPh3)4) + Base |
| Heck Reaction | Organohalide + Alkene | Pd catalyst + Base |
| Sonogashira Reaction | Organohalide + Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base |
| Buchwald-Hartwig Amination | Organohalide + Amine | Pd catalyst + Base |
Mechanisms for the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
Beyond cross-coupling, various mechanisms can be employed to form new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds using this compound as a substrate. biosynth.com
Carbon-Carbon Bond Formation :
Friedel-Crafts Alkylation : The entire molecule can act as an electrophile in a Friedel-Crafts reaction, where the benzylic chloride is activated by a Lewis acid (e.g., AlCl(_3)) to form the benzylic carbocation. This can then alkylate another aromatic ring.
Reductive Coupling : Reactions with certain metals can lead to the reductive coupling of the benzylic halide. For instance, reaction with chromium hexacarbonyl has been shown to produce bibenzyl derivatives from benzylic monohalides. researchgate.net
Organometallic Reagents : The formation of a Grignard reagent from the benzylic chloride followed by reaction with an electrophile is another pathway to C-C bond formation. dtu.dk
Carbon-Heteroatom Bond Formation :
Nucleophilic Substitution : As detailed in section 3.2, the reaction of the benzylic chloride with various nucleophiles is a primary route to form C-X bonds (where X = O, N, S, etc.). numberanalytics.com For example, reaction with an alkoxide (RO) yields an ether, while reaction with an amine (RNH(_2)) yields a secondary amine.
Transition-Metal Catalysis : Modern methods often use transition-metal catalysts to form C-X bonds, which can proceed under milder conditions than traditional nucleophilic substitution. numberanalytics.comnih.gov Iron-catalyzed coupling of benzyl halides with soft nucleophiles like thiols and alcohols is an example of such a method. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a key method for forming C-N bonds from aryl halides. nih.gov
The mechanisms for these transition-metal-catalyzed reactions often involve oxidative addition and reductive elimination steps, similar to the C-C coupling reactions described previously. numberanalytics.comnih.gov
Studies on Rearrangement Phenomena in Analogous Benzylic Systems
While benzylic systems are generally stable and less prone to rearrangements that would disrupt aromaticity, carbocation intermediates formed during reactions can, in some cases, undergo rearrangement to form a more stable species. ucalgary.ca The Wagner-Meerwein rearrangement is a classic example of such a process. wikipedia.org
A Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement in which a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon center. wikipedia.orgchemistry-online.com The driving force is the formation of a more stable carbocation. youtube.com
In the context of a benzylic system analogous to this compound, if an S(_N)1 reaction occurs, a secondary benzylic carbocation is formed. If a neighboring carbon atom could offer a migrating group (like a hydride or alkyl group) that would result in an even more stable carbocation (e.g., a tertiary or a more delocalized cation), a rearrangement could theoretically occur. youtube.com
For instance, in related systems, the tendency for a Wagner-Meerwein versus a competing Nametkin rearrangement (a specific type of methyl group migration) has been shown to depend on the ability of other substituents on the molecule to stabilize the positive charge. lookchem.com While significant skeletal rearrangements are uncommon for the direct benzylic carbocation of the title compound due to its existing resonance stabilization, the study of these phenomena in analogous structures provides insight into the potential reactivity pathways and side reactions that can occur under specific, often acidic, conditions. wikipedia.orglookchem.com
In-Depth Analysis of this compound: A Review of Advanced Characterization and Spectroscopic Techniques
Advanced Characterization and Spectroscopic Analysis in Research
The comprehensive characterization of a chemical compound like 1-chloro-3-[chloro(phenyl)methyl]benzene relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecule's structure, mass, purity, and three-dimensional arrangement in a crystal lattice.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
For this compound, ¹H NMR and ¹³C NMR would be the primary NMR experiments conducted.
¹H NMR Spectroscopy: This technique would reveal the number of different types of protons, their chemical environment, and how they are connected to neighboring protons. The spectrum would be expected to show distinct signals for the aromatic protons on the two benzene (B151609) rings and a signal for the methine proton (the hydrogen attached to the carbon bearing two chlorine atoms and two phenyl groups). The integration of these signals would correspond to the number of protons of each type. The splitting patterns (e.g., doublets, triplets, multiplets) would provide information about adjacent protons, helping to confirm the substitution pattern on the chlorinated benzene ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a hypothetical representation of expected data, as experimental data is not available.)
| Analysis | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | 7.2 - 7.5 | Aromatic protons |
| 6.5 - 6.8 | Methine proton | |
| ¹³C NMR | 130 - 145 | Aromatic carbons (substituted) |
| 125 - 130 | Aromatic carbons (unsubstituted) | |
| 70 - 80 | Methine carbon |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (236.0160 g/mol for the most common isotopes). Due to the presence of two chlorine atoms, the molecular ion peak would exhibit a characteristic isotopic pattern (M, M+2, M+4 peaks) reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern would likely involve the loss of chlorine atoms and cleavage of the bond between the methine carbon and the phenyl rings, providing further confirmation of the compound's identity.
Table 2: Expected Mass Spectrometry Data for this compound (Note: This is a hypothetical representation of expected data.)
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₀Cl₂ |
| Exact Mass | 236.0160 u |
| Molecular Ion Peak (m/z) | 236, 238, 240 (isotopic pattern) |
| Key Fragmentation Ions (m/z) | [M-Cl]⁺, [M-2Cl]⁺, [C₆H₅]⁺, [C₆H₄Cl]⁺ |
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is an essential tool for assessing the purity of a synthesized compound.
In the analysis of this compound, a reversed-phase HPLC method would likely be employed. The compound would be dissolved in a suitable solvent and injected into the HPLC system. The chromatogram would ideally show a single, sharp peak, indicating the high purity of the compound. The retention time of this peak under specific conditions (e.g., column type, mobile phase composition, flow rate) can be used for identification purposes. The presence of other peaks would indicate the presence of impurities, such as starting materials, byproducts, or isomers.
To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. The resulting data would provide an unambiguous confirmation of the connectivity of the atoms and the stereochemistry of the molecule. It would also reveal details about intermolecular interactions, such as van der Waals forces, which influence the crystal packing.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C-H stretching vibrations of the aromatic rings (typically around 3000-3100 cm⁻¹).
C=C stretching vibrations within the aromatic rings (in the region of 1450-1600 cm⁻¹).
C-Cl stretching vibrations (typically in the fingerprint region, below 800 cm⁻¹).
C-H out-of-plane bending vibrations of the aromatic rings, which can provide information about the substitution pattern.
The absence of signals for other functional groups (e.g., O-H or C=O) would further confirm the structure of the compound.
Table 3: Expected Infrared (IR) Spectroscopy Data for this compound (Note: This is a hypothetical representation of expected data.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-Cl Stretch | < 800 |
| Aromatic C-H Bending | 690 - 900 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures
No published DFT studies specifically detailing the optimized geometries and electronic structures of 1-chloro-3-[chloro(phenyl)methyl]benzene were found.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Specific HOMO-LUMO energy values, orbital distributions, and the resulting energy gap for this compound are not available in the current body of scientific literature.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic Attack Sites
There are no available MEP maps for this compound to identify the electrophilic attack sites based on electrostatic potential.
Mulliken Charge Distribution Analysis
A Mulliken charge distribution analysis for this compound has not been reported in published research.
Conformational Analysis and Isomeric Studies
Detailed conformational analysis and studies on the isomers of this compound are not documented in the searched scientific literature.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
No crystallographic data or Hirshfeld surface analysis has been published for this compound, which is necessary to analyze its intermolecular interactions and crystal packing.
Assessment of Reactivity Indices and Stability Parameters (e.g., Chemical Potential, Chemical Hardness, Global Electrophilicity)
Calculated values for reactivity indices such as chemical potential, chemical hardness, and global electrophilicity for this compound are not available in the public research domain.
Computational Prediction of Reaction Sites via Fukui Function Analysis
In the field of computational chemistry, predicting the reactivity of a molecule is a key area of investigation. For the compound this compound, understanding which atomic sites are most susceptible to electrophilic, nucleophilic, or radical attack is crucial for predicting its chemical behavior and potential reaction pathways. Fukui function analysis, a concept rooted in density functional theory (DFT), serves as a powerful tool for this purpose. wikipedia.orgscm.com
The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org By analyzing the Fukui function, one can identify the regions within the molecule that are most likely to accept or donate electrons, thereby indicating the probable sites of chemical reactions.
There are three main types of Fukui functions used to predict different kinds of chemical attacks:
f+(r) for Nucleophilic Attack: This function measures the change in electron density as an electron is added to the molecule. A higher value of f+(r) at a particular atomic site indicates a greater susceptibility to nucleophilic attack, as this is where an incoming nucleophile (an electron-rich species) would most favorably interact.
f-(r) for Electrophilic Attack: Conversely, f-(r) describes the change in electron density when an electron is removed. A larger f-(r) value at a specific site suggests that this is the most likely location for an electrophilic attack, as it is the region most capable of donating electron density to an electrophile (an electron-deficient species).
f0(r) for Radical Attack: This function is the average of f+(r) and f-(r) and is used to predict the sites most susceptible to attack by radicals, which are species with unpaired electrons.
Based on these general principles, a hypothetical Fukui function analysis would likely reveal the following trends for the different types of chemical attacks.
Predicted Sites for Nucleophilic Attack
For nucleophilic attack, the sites with the highest f+(r) values are expected to be the most electron-deficient. In this compound, the benzylic carbon atom, which is bonded to two chlorine atoms (one directly and one on the phenyl ring), would be a primary candidate for nucleophilic attack due to the strong electron-withdrawing inductive effect of the chlorine atoms. Additionally, the carbon atoms in the aromatic rings that are ortho and para to the chloro-substituent would exhibit some degree of electron deficiency.
| Atomic Site | Predicted f+ Value Ranking | Rationale |
|---|---|---|
| Benzylic Carbon | High | Strongly electron-deficient due to the inductive effect of two chlorine atoms. |
| Carbons ortho/para to Cl on the chlorophenyl ring | Medium | Electron density is reduced by the electron-withdrawing nature of chlorine. |
| Other aromatic carbons | Low | Less electron-deficient compared to the benzylic carbon and ortho/para positions. |
Predicted Sites for Electrophilic Attack
Electrophilic attack is favored at sites with the highest electron density, corresponding to the largest f-(r) values. In the case of this compound, the phenyl ring, being less deactivated than the chlorophenyl ring, is expected to be more susceptible to electrophilic attack. Within the phenyl ring, the ortho and para positions relative to the benzylic substituent would be the most activated.
| Atomic Site | Predicted f- Value Ranking | Rationale |
|---|---|---|
| Ortho/para positions on the phenyl ring | High | These positions are activated by the benzylic group and are on the more electron-rich ring. |
| Meta positions on the phenyl ring | Medium | Less activated than ortho/para positions but still on the more electron-rich ring. |
| Aromatic carbons on the chlorophenyl ring | Low | Deactivated by the electron-withdrawing chlorine atom. |
Predicted Sites for Radical Attack
Radical attack, predicted by the f0(r) function, often occurs at sites that can best stabilize an unpaired electron. The benzylic carbon in this compound is a prime candidate for radical attack due to the resonance stabilization of the resulting benzylic radical across both aromatic rings.
| Atomic Site | Predicted f0 Value Ranking | Rationale |
|---|---|---|
| Benzylic Carbon | High | Formation of a resonance-stabilized benzylic radical. |
| Aromatic carbons | Medium | Radical addition to the aromatic rings is possible but generally less favored than benzylic hydrogen abstraction. |
It is important to emphasize that these predictions are qualitative and based on established principles of organic chemistry and Fukui function theory. A definitive analysis would require rigorous computational calculations using DFT methods to obtain the actual Fukui function values for each atomic site in this compound. Such a study would provide a more precise and quantitative map of the molecule's reactivity.
Organic Transformations and Derivatization Strategies in Advanced Synthesis
Role as a Synthetic Intermediate in Complex Organic Molecule Assembly
The unique structural attributes of 1-chloro-3-[chloro(phenyl)methyl]benzene, particularly the reactivity of the benzylic chloride, make it a key building block in the synthesis of more elaborate chemical structures. This reactivity is harnessed in the fields of medicinal chemistry and agrochemical research.
Precursor in the Synthesis of Related Pharmaceutical Agents
The benzhydryl moiety is a common scaffold in a number of antihistaminic drugs. While many commercially available antihistamines, such as meclizine (B1204245) and cetirizine, are formally derived from the 4-chloro isomer of benzhydryl chloride, the synthetic principles are applicable to the 3-chloro analog. google.comasianpubs.orgresearchgate.net The synthesis of these pharmaceutical agents typically involves the nucleophilic substitution of the benzylic chlorine atom by a suitable amine, such as a piperazine (B1678402) derivative. google.comasianpubs.orgnih.gov
The general synthetic route involves the reaction of this compound with a piperazine derivative to form a C-N bond. This reaction is a standard nucleophilic substitution where the nitrogen atom of the piperazine acts as the nucleophile, displacing the chloride ion from the benzylic position of the benzhydryl chloride.
Table of Related Pharmaceutical Precursors
| Precursor | Resulting Pharmaceutical Class | Synthetic Transformation |
|---|---|---|
| This compound | Antihistamines | Nucleophilic substitution with piperazine derivatives |
Building Block for Agrochemical Research
In the field of agrochemicals, this compound serves as a precursor for the synthesis of certain classes of insecticides and herbicides. ontosight.aibiosynth.com The synthetic strategies often mirror those in pharmaceutical chemistry, relying on the reactivity of the benzylic chloride for the introduction of various functional groups that impart pesticidal activity.
One area of research has been in the development of diphenylchloronitroethane insecticides, which are synthesized from bis(substituted-phenyl) precursors. acs.org The reaction of a substituted benzhydryl chloride with a nitroalkane can lead to the formation of these insecticidal compounds. The presence of the chloro substituent on the phenyl ring can influence the biological activity and environmental persistence of the resulting pesticide.
Modification and Functionalization Strategies for Targeted Research Applications
The chemical versatility of this compound allows for a range of modifications and functionalizations to tailor its properties for specific research applications. These strategies primarily target the reactive benzylic chloride.
Introduction of Specific Functional Groups for Enhanced Reactivity or Specific Interactions
The introduction of various functional groups can be readily achieved through nucleophilic substitution reactions at the benzylic carbon. This allows for the synthesis of a diverse library of derivatives with altered chemical and physical properties.
Amines: Reaction with primary or secondary amines yields the corresponding benzhydrylamines. These derivatives are of interest for their potential biological activities.
Ethers: Alkoxides or phenoxides can be used as nucleophiles to displace the benzylic chloride, forming benzhydryl ethers. ncert.nic.in
Grignard Reagents: Reaction with Grignard reagents allows for the formation of new carbon-carbon bonds, leading to more complex molecular architectures. libretexts.org
Table of Functionalization Reactions
| Reagent Class | Functional Group Introduced | Product Class |
|---|---|---|
| Amines (R₂NH) | Amino (-NR₂) | Benzhydrylamines |
| Alkoxides (RO⁻) | Ether (-OR) | Benzhydryl ethers |
Strategies for Modulating Solubility and Reactivity in Chemical Research
The solubility and reactivity of this compound and its derivatives can be modulated by the strategic introduction of functional groups. wikipedia.orgresearchgate.net
Solubility: The introduction of polar functional groups, such as hydroxyl or carboxyl groups, can increase the solubility of the molecule in polar solvents. Conversely, the addition of long alkyl chains can enhance its solubility in nonpolar media.
Reactivity: The electronic nature of substituents on the phenyl rings significantly influences the reactivity of the benzylic chloride. nih.gov Electron-withdrawing groups, such as a nitro group, can destabilize the benzhydryl carbocation intermediate in Sₙ1 reactions, thus slowing down the reaction rate. Conversely, electron-donating groups can stabilize the carbocation, accelerating the rate of nucleophilic substitution. acs.org
Contribution to the Development of Advanced Materials
While direct applications of this compound in advanced materials are not extensively documented, its structural motifs are relevant to the field of polymer science. Benzhydryl derivatives have been investigated for their potential use as flame retardants. The presence of chlorine atoms contributes to this property.
Furthermore, related chlorinated phenylacetylenes have been used as monomers in polymerization reactions to create polymers with high molecular weights. libretexts.orgrsc.org The chloro and phenyl substituents influence the properties of the resulting polymers. Although not a direct application of the title compound, this research highlights the potential for benzhydryl-containing molecules to serve as building blocks for functional polymers.
Incorporation of this compound into Polymer and Resin Synthesis for Material Science Research
The compound this compound is a unique bifunctional monomer characterized by the presence of two distinct chlorine-containing reactive sites: a benzylic chloride and an aryl chloride. The differential reactivity of these two functional groups offers potential pathways for its incorporation into various polymer and resin structures. While specific, detailed research focusing exclusively on the polymerization of this compound is not extensively documented in publicly available literature, its potential utility in polymer synthesis can be inferred from the well-established reactivity of its constituent functional groups.
The benzylic chloride group is known to be significantly more reactive than the aryl chloride. nih.gov This disparity in reactivity allows for selective chemical transformations, which could be exploited in controlled polymerization processes. For instance, the benzylic chloride can readily participate in polycondensation reactions, often catalyzed by Lewis acids, to form polybenzyl-type structures. researchgate.net This type of reaction proceeds through the formation of a carbocation intermediate at the benzylic position, which then attacks the aromatic ring of another monomer molecule in a Friedel-Crafts-type alkylation. The presence of the second, less reactive aryl chloride on the benzene (B151609) ring could allow for post-polymerization modification, or it could be incorporated into the polymer backbone under more forcing reaction conditions.
The aryl chloride, being less reactive, generally requires harsher conditions or specific catalytic systems, such as palladium-based catalysts, to undergo cross-coupling reactions. rsc.orgacs.org This opens up the possibility of using this compound in step-growth polymerization reactions like Suzuki or Stille polycondensation, where the aryl chloride would react with a suitable comonomer. wiley-vch.de In such a scenario, the benzylic chloride might need to be protected or could potentially participate in side reactions, leading to branching or cross-linking.
The bifunctional nature of this compound also suggests its potential as a cross-linking agent. Polymers with pendant aromatic rings could be cross-linked by reacting them with this compound, where the benzylic chloride would be the primary reactive site for grafting the molecule onto the polymer chains. Subsequent activation of the aryl chloride could then lead to the formation of cross-links between polymer chains.
Due to the absence of specific research data on the polymerization of this compound, it is not possible to provide experimental data tables on its incorporation into polymers and resins. The following table outlines the potential polymerization strategies based on the known reactivity of its functional groups.
| Polymerization Strategy | Reactive Site(s) | Potential Polymer Structure | Notes |
| Lewis Acid-Catalyzed Polycondensation | Benzylic Chloride | Polybenzyl with pendant chloroaryl groups | The less reactive aryl chloride remains available for post-polymerization modification. |
| Palladium-Catalyzed Cross-Coupling Polymerization | Aryl Chloride | Poly(arylene)s | Requires a suitable comonomer and specific catalytic conditions. The benzylic chloride may need protection. |
| Bifunctional Monomer in Polycondensation | Both Benzylic and Aryl Chlorides | Cross-linked or hyperbranched polymers | The differential reactivity would likely lead to complex, branched architectures. |
Further research is required to explore the practical application of this compound in polymer and resin synthesis and to characterize the properties of the resulting materials.
Future Directions and Emerging Research Areas for 1 Chloro 3 Chloro Phenyl Methyl Benzene
The exploration of 1-chloro-3-[chloro(phenyl)methyl]benzene and related organochlorine compounds is entering a new phase, driven by advancements in sustainable synthesis, catalysis, predictive modeling, and rapid screening techniques. These emerging research areas promise to unlock novel applications and more efficient, environmentally benign methods for studying and utilizing this class of molecules.
Q & A
Q. Table 1: Example Reaction Conditions
| Method | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂ | 70°C | ~65 |
| Nucleophilic Substitution | THF, Mg | 25°C | ~55 |
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identify C-Cl stretches (550–650 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., meta-chloro groups show splitting in aromatic regions). For example, ¹H NMR peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 4.5–5.0 ppm (CHCl group) .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 236 (M⁺) and fragment ions corresponding to Cl loss .
Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
Contradictions may arise from impurities or isomerization. Strategies include:
- Cross-Validation : Use multiple techniques (e.g., 2D NMR like COSY/HSQC to confirm connectivity) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .
Advanced: What mechanistic pathways explain the formation of this compound?
Methodological Answer:
- Electrophilic Substitution : Chlorine acts as a directing group, favoring meta-substitution during benzylation. The mechanism involves σ-complex intermediates stabilized by electron-withdrawing Cl .
- Radical Pathways : Under UV light, chloro radicals may initiate chain reactions, leading to unexpected byproducts (validate via ESR spectroscopy) .
Advanced: How can thermal stability and decomposition kinetics be assessed for this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss at 200–300°C to identify decomposition thresholds .
- Differential Scanning Calorimetry (DSC) : Detect exothermic peaks corresponding to bond cleavage (e.g., C-Cl at ~250°C) .
- Kinetic Studies : Use the Flynn-Wall-Ozawa method to calculate activation energy from TGA data .
Advanced: What computational methods predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .
Basic: What experimental conditions affect the stability of this compound?
Methodological Answer:
- pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acids/bases (monitor via HPLC) .
- Light Exposure : UV light induces radical degradation (store in amber vials) .
- Solvent Compatibility : Use aprotic solvents (e.g., DMF, THF) to prevent nucleophilic displacement .
Advanced: How can biological activity (e.g., antimicrobial) be evaluated for this compound?
Methodological Answer:
- Agar Diffusion Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL concentrations .
- MIC Determination : Use broth microdilution to quantify minimum inhibitory concentrations .
- Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess safety .
Advanced: What methodologies assess the environmental impact of this compound?
Methodological Answer:
- Persistence Testing : Measure half-life in soil/water via GC-MS; chlorinated aromatics typically persist >60 days .
- Degradation Products : Identify metabolites (e.g., hydroxylated derivatives) using LC-QTOF-MS .
- Ecotoxicity : Conduct Daphnia magna or algal growth inhibition tests .
Advanced: What are its potential applications in drug development?
Methodological Answer:
- Pharmaceutical Intermediate : Serve as a precursor for antihistamines (e.g., cetirizine analogs) via piperazine coupling .
- Anticancer Agents : Functionalize with sulfonamide groups to target carbonic anhydrase isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
